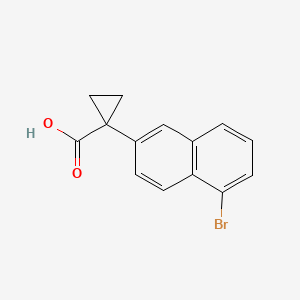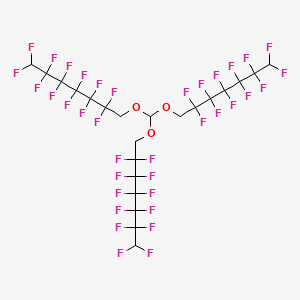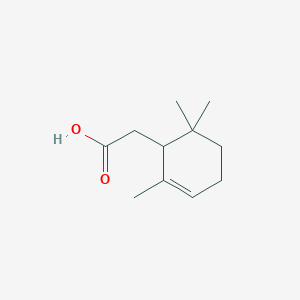
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is a derivative of naphthalene, featuring a bromine atom at the 5-position and a cyclopropane carboxylic acid group at the 1-position of the naphthalene ring .
Preparation Methods
The synthesis of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid typically involves the bromination of naphthalene followed by cyclopropanation and carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyclopropanation can be achieved using diazomethane or similar reagents . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and the cyclopropane ring contribute to its reactivity and binding affinity with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical processes .
Comparison with Similar Compounds
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Chloronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(5-Iodonaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom, which can influence its chemical behavior and applications .
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
1-(5-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11BrO2/c15-12-3-1-2-9-8-10(4-5-11(9)12)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) |
InChI Key |
IPDOZTIQDRKCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)C(=CC=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)



![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)




![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
